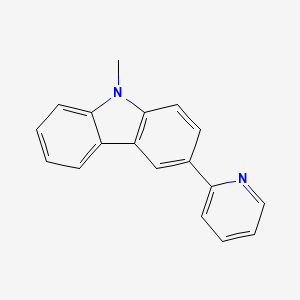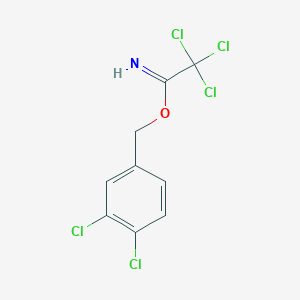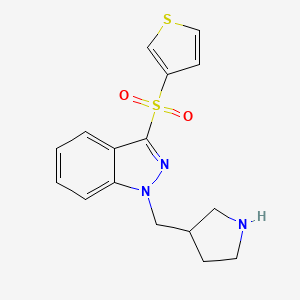
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルはキノキサリン系に属する化学化合物です。キノキサリンは、ベンゼン環とピラジン環が融合したヘテロ環式化合物です。この特定の化合物は、2つのエステル基と、キノキサリンコアに結合したフェニル基の存在を特徴としています。
2. 製法
合成経路と反応条件
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルの合成は、通常、o-フェニレンジアミンと適切なジカルボニル化合物との縮合、それに続くエステル化によって行われます。一般的な方法の1つは、o-フェニレンジアミンを酸性条件下でシュウ酸ジメチルと反応させてキノキサリンコアを形成し、その後、フェニルアセトアルデヒドと反応させてフェニル基を導入することです。
工業生産方法
この化合物の工業生産は、大規模生産向けに最適化された同様の合成経路を伴う場合があります。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率と選択性を向上させるための触媒の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method is the reaction of o-phenylenediamine with dimethyl oxalate under acidic conditions to form the quinoxaline core, which is then further reacted with phenylacetaldehyde to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
反応の種類
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。
還元: 還元反応は、キノキサリンコアまたはエステル基を修飾するために使用できます。
置換: フェニル基またはエステル基は、他の官能基で置換されて、異なる特性を持つ誘導体を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 置換反応は、アミンやチオールなどの求核剤が塩基性または酸性条件下で関与することがよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加のカルボニル基を持つキノキサリン誘導体をもたらす可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルは、以下を含むいくつかの科学研究における応用があります。
化学: それは、より複雑なキノキサリン誘導体の合成のためのビルディングブロックとして使用されています。これらの誘導体は、それらの電子および光物理的特性のために注目されています。
生物学: この化合物とその誘導体は、抗菌性、抗ウイルス性、抗癌性などの潜在的な生物活性について研究されています。
医学: 特定の酵素や受容体を標的とする薬の開発において、治療薬としての可能性を探るための研究が進行中です。
産業: この化合物は、有機半導体や発光ダイオード(LED)などの特定の電子または光学特性を持つ材料の開発に使用されています。
作用機序
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、それらの活性を調節する可能性があります。たとえば、特定の酵素の活性部位に結合することによって、基質へのアクセスを阻止し、これらの酵素の活性を阻害する可能性があります。関与する分子標的と経路は、研究されている特定の生物活性によって異なります。
6. 類似の化合物との比較
類似の化合物
1,4-キノキサリンジカルボン酸: フェニル基とエステル基がなく、疎水性が低く、生物活性も低い可能性があります。
2,3-ジヒドロ-1,4-キノキサリンジオン: エステル基の代わりにカルボニル基を含んでおり、反応性や生物活性を変化させる可能性があります。
フェニルキノキサリン: エステル基がなく、溶解度と化学反応性に影響を与える可能性があります。
独自性
1,4-キノキサリンジカルボン酸, 2,3-ジヒドロ-2-フェニル-, ジメチルエステルは、キノキサリンコア、フェニル基、エステル基の組み合わせによって独自です。この組み合わせは、医薬品化学から材料科学まで、さまざまな用途で活用できる特定の電子および立体特性を与えます。
類似化合物との比較
Similar Compounds
1,4-Quinoxalinedicarboxylic acid: Lacks the phenyl and ester groups, making it less hydrophobic and potentially less bioactive.
2,3-Dihydro-1,4-quinoxalinedione: Contains carbonyl groups instead of ester groups, which may alter its reactivity and biological activity.
Phenylquinoxaline: Lacks the ester groups, which may affect its solubility and chemical reactivity.
Uniqueness
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is unique due to the combination of its quinoxaline core, phenyl group, and ester groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science.
特性
CAS番号 |
664333-93-1 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
dimethyl 2-phenyl-2,3-dihydroquinoxaline-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-23-17(21)19-12-16(13-8-4-3-5-9-13)20(18(22)24-2)15-11-7-6-10-14(15)19/h3-11,16H,12H2,1-2H3 |
InChIキー |
JEWVHTBBTVSAPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CC(N(C2=CC=CC=C21)C(=O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)


![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)


![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
